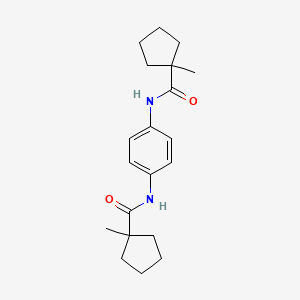
1-(5-chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)-1,3-propanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)-1,3-propanedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as Curcumin III, which is a derivative of curcumin, a natural compound found in turmeric.
Wirkmechanismus
The mechanism of action of 1-(5-chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)-1,3-propanedione involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has been found to inhibit the activation of NF-κB, a transcription factor that is involved in inflammation and cancer cell growth. It also inhibits the activation of STAT3, a transcription factor that is involved in the regulation of cell growth and survival. Additionally, this compound has been found to induce the expression of p53, a tumor suppressor gene that is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. This compound has also been found to inhibit the activity of various enzymes, such as COX-2 and iNOS, that are involved in inflammation and cancer cell growth. Additionally, this compound has been found to induce the expression of various antioxidant enzymes, such as SOD and catalase, and reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(5-chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)-1,3-propanedione in lab experiments include its low toxicity, high stability, and ease of synthesis. However, the limitations of using this compound include its poor solubility in water and its limited bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 1-(5-chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)-1,3-propanedione. One direction is to investigate the potential of this compound in the treatment of various types of cancer, such as breast cancer and lung cancer. Another direction is to explore the neuroprotective effects of this compound and its potential in the treatment of neurodegenerative diseases. Additionally, further research is needed to improve the bioavailability of this compound and develop more effective delivery methods.
Synthesemethoden
The synthesis of 1-(5-chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)-1,3-propanedione involves the reaction of curcumin with chloroacetyl chloride and 3-fluorobenzaldehyde. The reaction takes place in the presence of a base, such as pyridine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-(5-chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)-1,3-propanedione has potential applications in scientific research. Studies have shown that this compound has anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-3-(3-fluorophenyl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO3/c16-10-4-5-13(18)12(7-10)15(20)8-14(19)9-2-1-3-11(17)6-9/h1-7,18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYZJBXKYNHXMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5886626.png)

![4-bromo-N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5886630.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5886657.png)

![2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B5886670.png)



![2-(4-ethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5886686.png)

![4-{[2-(benzyloxy)-3-ethoxybenzyl]amino}phenol](/img/structure/B5886696.png)